molecular formula C14H21ClN2O2S B2841136 1-(2-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide CAS No. 952982-61-5

1-(2-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide

Cat. No. B2841136
CAS RN: 952982-61-5
M. Wt: 316.84
InChI Key: HVEPLLKJSMENJC-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers, including lymphoma and leukemia. The compound has been shown to inhibit the activity of several kinases, including BTK, FLT3, and JAK3, which are involved in the growth and survival of cancer cells.

Scientific Research Applications

Structural and Conformational Studies

  • N-(2,3-Dichloro­phen­yl)methane­sulfonamide : This research focuses on the structural properties of a closely related compound. It highlights the unique conformation of the N—H bond and the positioning of the amide H atom, which is significant for its biological activity. This study suggests that similar structural features may be present in 1-(2-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide, potentially influencing its biological interactions (Gowda, Foro, & Fuess, 2007).

  • N-(3,4-Dichlorophenyl)methanesulfonamide : Similar to the above, this research provides insights into the structural aspects of a related compound. The findings on bond parameters and hydrogen bonding patterns could be relevant to understanding the structural basis of the biological activity of this compound (Gowda, Foro, & Fuess, 2007).

Synthesis and Chemical Reactions

  • Synthesis and Ring Openings : This study describes the synthesis and structural analysis of compounds structurally related to this compound. The research includes details on the reaction mechanisms and structural proofs, which could be useful for synthetic pathways involving similar compounds (Upadhyaya et al., 1997).

  • Oxidation of Methyl (Methylthio)methyl Sulfoxide : This research explores the oxidation reactions of a methyl sulfoxide compound, offering insights into the chemical behavior and potential reactions of similar sulfonamide-based compounds (Ogura, Suzuki, & Tsuchihashi, 1980).

Biological Activity and Applications

  • Microbial Metabolism of Methanesulfonic Acid : This paper discusses the biogeochemical cycling and microbial metabolism of methanesulfonic acid, a structurally related component. Understanding how microorganisms metabolize similar compounds could be relevant for applications of this compound in biotechnological or environmental contexts (Kelly & Murrell, 1999).

  • Reactions of 1-methyl-2-phenylindole with Malondialdehyde : This research provides insights into the chemical interactions of a compound with malondialdehyde, which could be useful in understanding how this compound reacts with other biochemical molecules in a biological setting (Gérard-Monnier et al., 1998).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2S/c1-17-8-6-12(7-9-17)10-16-20(18,19)11-13-4-2-3-5-14(13)15/h2-5,12,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEPLLKJSMENJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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